molecular formula C7H10N2O B2909353 6-amino-1,4-dimethylpyridin-2(1H)-one CAS No. 863667-99-6

6-amino-1,4-dimethylpyridin-2(1H)-one

Cat. No. B2909353
CAS RN: 863667-99-6
M. Wt: 138.17
InChI Key: UQMBLTAZMKCHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,4-dimethylpyridin-2(1H)-one, also known as A-86929, is a chemical compound that has been of great interest in scientific research due to its unique properties. This compound has been found to have potential applications in the field of medicine, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 6-amino-1,4-dimethylpyridin-2(1H)-one is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it can bind to dopamine receptors in the brain and stimulate the production of dopamine, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-1,4-dimethylpyridin-2(1H)-one are still being studied, but it is believed to have a positive effect on the central nervous system. Research has shown that 6-amino-1,4-dimethylpyridin-2(1H)-one can increase dopamine production in the brain, which can help to improve motor function and reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-amino-1,4-dimethylpyridin-2(1H)-one in lab experiments is its ability to stimulate dopamine production in the brain. This makes it a valuable tool for studying the effects of dopamine on the central nervous system. However, one of the limitations of using 6-amino-1,4-dimethylpyridin-2(1H)-one is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 6-amino-1,4-dimethylpyridin-2(1H)-one. One area of interest is the development of new drugs that can target dopamine receptors in the brain and help to alleviate the symptoms of Parkinson's disease. Another area of interest is the study of the biochemical and physiological effects of 6-amino-1,4-dimethylpyridin-2(1H)-one, which could help to shed light on its mechanism of action and potential applications in medicine.
In conclusion, 6-amino-1,4-dimethylpyridin-2(1H)-one is a chemical compound that has shown great promise in scientific research. Its ability to stimulate dopamine production in the brain makes it a valuable tool for studying the effects of dopamine on the central nervous system. Further research on this compound could lead to the development of new drugs for the treatment of neurological disorders such as Parkinson's disease.

Synthesis Methods

The synthesis of 6-amino-1,4-dimethylpyridin-2(1H)-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with ammonia in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

The potential applications of 6-amino-1,4-dimethylpyridin-2(1H)-one in scientific research are vast. This compound has been found to have potential use in the treatment of Parkinson's disease, a neurological disorder that affects millions of people worldwide. Research has shown that 6-amino-1,4-dimethylpyridin-2(1H)-one acts as a dopamine receptor agonist, which means it can stimulate the production of dopamine in the brain, a neurotransmitter that is critical for the proper functioning of the central nervous system.

properties

IUPAC Name

6-amino-1,4-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)9(2)7(10)4-5/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMBLTAZMKCHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1,4-dimethylpyridin-2(1H)-one

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